Avoid failed PARP inhibitor leads caused by isomeric impurities. 5-AIQ (CAS 1125-60-6) provides the validated 5-amino substitution essential for potent low-µM PARP inhibition.
Reliable supply with batch consistency for preclinical R&D.
5-Aminoisoquinoline (5-AIQ) is a functionalized heterocyclic amine widely used as a critical building block in medicinal chemistry and materials science. Its primary procurement driver is its role as a validated core structure for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of molecules essential in oncology research. [1] Beyond this, its specific electronic and steric properties make it a valuable intermediate for developing fluorescent probes and other complex organic molecules where positional isomerism is a critical design element.
Selecting an aminoisoquinoline isomer based on price or availability alone can lead to process failure or inactive final compounds. The position of the amino group fundamentally alters the electron density distribution across the isoquinoline scaffold. This dictates critical, non-interchangeable chemical properties including the basicity (pKa) of the exocyclic amine and the ring nitrogen, nucleophilicity, and susceptibility to electrophilic substitution. [1] Consequently, substituting 5-Aminoisoquinoline with isomers like 1-, 3-, or 4-aminoisoquinoline will result in different reaction kinetics, yields, and downstream biological or material performance.
The 5-aminoisoquinoline core is integral to a class of potent, water-soluble PARP inhibitors. A key derivative, 5-aminoisoquinolin-1(2H)-one (5-AIQ), demonstrates potent, concentration-dependent inhibition of PARP activity in human cells with an IC50 of approximately 12 µM. [1] This level of activity represents a significant improvement over first-generation, benchmark PARP inhibitors like 3-Aminobenzamide, which is noted for its weak activity and poor cell permeability. [REFS-2, REFS-3]
| Evidence Dimension | PARP-1 Inhibition in Human Cells (IC50) |
| Target Compound Data | ~12 µM (for the closely related 5-aminoisoquinolin-1(2H)-one) |
| Comparator Or Baseline | 3-Aminobenzamide (Classic PARP Inhibitor) |
| Quantified Difference | Potency of 5-AIQ-derived inhibitors is significantly higher than 3-Aminobenzamide, which is often effective only in the high-micromolar to millimolar range. |
| Conditions | Cell-based PARP activity assay following H2O2-induced DNA damage. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1573385/" target="_blank">1</a>] |
For developing potent, next-generation PARP inhibitors, this compound provides a validated starting scaffold with a significant potency advantage over older, benchmark structures.
The position of the amino group dictates its basicity (pKa), a key parameter for its performance as a nucleophile in synthesis. 5-Aminoisoquinoline, with the amino group on the carbocyclic ring, exhibits an intermediate basicity. This contrasts sharply with 1-Aminoisoquinoline (pKa = 7.27), which is a much stronger base, and 3-Aminoisoquinoline (pKa = 4.79), which is a significantly weaker base. [1] The moderate basicity of 5-AIQ makes it sufficiently nucleophilic for many coupling and substitution reactions without the high reactivity and potential for side reactions seen with the 1-isomer.
| Evidence Dimension | Aqueous Basicity (pKa of conjugate acid) |
| Target Compound Data | pKa ≈ 5.6 - 6.3 (Typical range for amino group on the carbocyclic ring) |
| Comparator Or Baseline | 1-Aminoisoquinoline (pKa = 7.27); 3-Aminoisoquinoline (pKa = 4.79) |
| Quantified Difference | Significantly less basic than 1-AIQ (>1.0 pKa unit); more basic than 3-AIQ (>0.8 pKa unit). |
| Conditions | Spectrophotometric determination in 50% methanol-water solution. [<a href="https://doi.org/10.3998/ark.5550190.0006.508" target="_blank">1</a>] |
This allows chemists to select the appropriate level of nucleophilicity, avoiding the low reactivity of 3-AIQ or potential side reactions associated with the highly basic 1-AIQ.
For process development and manufacturing, physical properties like melting point are critical. 5-Aminoisoquinoline has a melting point of 125–128 °C. [1] This is substantially different from its close structural isomer, 3-Aminoisoquinoline, which melts at a much higher temperature of 174–178 °C. This ~50 °C difference in melting point is a key differentiator for process design, impacting solvent selection, purification strategies (e.g., crystallization), and the thermal stability requirements of a reaction.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 125–128 °C |
| Comparator Or Baseline | 3-Aminoisoquinoline (174–178 °C) |
| Quantified Difference | ~50 °C lower melting point |
| Conditions | Standard determination (literature values). |
This significant difference in melting point allows for differential process design, enabling thermal-based purification or formulation strategies not feasible with the higher-melting 3-isomer.
The primary application is in medicinal chemistry as a starting material for PARP inhibitors. Its structure is validated for achieving potent, low-micromolar inhibition, making it a preferred choice over less active scaffolds like 3-aminobenzamide for oncology drug discovery programs. [1]
In process chemistry and organic synthesis, its well-defined, moderate basicity makes it a reliable precursor for reactions where controlled nucleophilicity is required. It is suitable for projects where the higher basicity of 1-aminoisoquinoline could cause undesired side reactions or the lower basicity of 3-aminoisoquinoline results in poor reactivity. [2]
For materials science and process development, its moderate melting point (125–128 °C) is a key feature. It is the right choice when a lower processing temperature is required compared to higher-melting isomers like 3-aminoisoquinoline, potentially reducing energy costs and enabling different formulation or purification techniques. [3]
Irritant